molecular formula C17H18N6O3S2 B2865418 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide CAS No. 887346-92-1

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2865418
CAS RN: 887346-92-1
M. Wt: 418.49
InChI Key: VKLCXEMCCFRRAS-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide” contains several functional groups including a tetrazole ring, a sulfanyl group, and a sulfamoylphenyl group. Tetrazoles are a class of compounds that have been widely studied due to their potential applications in medicinal chemistry .

Scientific Research Applications

Photolytic Decomposition

Photolytic decomposition studies of sulfamethoxazole, a compound structurally related to 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide, have shown that it undergoes significant decomposition in acidic aqueous solutions, leading to a variety of products. This process highlights the photolability of sulfamethoxazole derivatives and the potential environmental impact of their degradation products (Wei Zhou & D. Moore, 1994).

Anti-Helicobacter pylori Activity

A scaffold similar to 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide has been utilized to produce compounds with potent activities against the gastric pathogen Helicobacter pylori. These compounds demonstrated low minimal inhibition concentration (MIC) values against various H. pylori strains, indicating their potential as novel anti-H. pylori agents (D. Carcanague et al., 2002).

Synthesis of Tetrazoles

The synthesis of functionally substituted tetrazoles, including the development of amino derivatives, has been explored, showcasing the versatility of tetrazole chemistry. Such compounds have potential applications in various areas of medicinal chemistry and drug development (S. Voitekhovich et al., 2005).

Drug Metabolism Studies

Investigations into the metabolism of biaryl-bis-sulfonamide compounds, including studies on the generation of mammalian metabolites using microbial systems, have provided insights into the metabolic pathways and potential drug interactions of such compounds. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new drug candidates (M. Zmijewski et al., 2006).

Crystal Structure Analysis

The determination of crystal structures of compounds structurally related to 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide provides valuable information on molecular conformations, intermolecular interactions, and potential binding modes. Such information is essential for the rational design of new drugs and materials (Xiao-Qing Cai et al., 2009).

properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S2/c1-11-5-3-4-6-15(11)23-17(20-21-22-23)27-12(2)16(24)19-13-7-9-14(10-8-13)28(18,25)26/h3-10,12H,1-2H3,(H,19,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLCXEMCCFRRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide

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